



Application Notes & Protocols for HPLC Quantification of Scopolamine Butylbromide

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Compound of Interest					
Compound Name:	Scopolamine butylbromide				
Cat. No.:	B1668129	Get Quote			

Introduction

Scopolamine butylbromide, also known as hyoscine butylbromide, is a quaternary ammonium compound derived from scopolamine. It is a peripherally acting antimuscarinic, anticholinergic agent used to treat crampy abdominal pain, esophageal spasms, renal colic, and bladder spasms. Due to its clinical significance, accurate and reliable quantification in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1][2] This document provides detailed application notes and protocols for the quantification of Scopolamine butylbromide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for the quantification of **Scopolamine butylbromide**. This allows for a comparative assessment of different analytical approaches.

Table 1: HPLC Chromatographic Conditions for **Scopolamine Butylbromide** Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Column	X bridge C18 (4.6mm×150mm, 5μm)[3]	C18 (25 cm × 4.6 mm i.d., 5 µm)[4]	Brownlee RP-18, Spheri-5 (220 × 4.6mm I.D.)[5]	Octylsilanized silica gel (4 mm x 15-25 cm, 10 µm)[6]
Mobile Phase	Acetonitrile: Methanol (70:30 v/v)[3]	Water: Methanol (50:50, v/v), pH 3.9 with CF3COOH[4]	0.05M Ammonium acetate: Methanol: Acetonitrile (48:32:20 v/v)[5]	2g Sodium lauryl sulfate in 370 mL water and 680 mL methanol, pH 3.6 with phosphoric acid[6]
Flow Rate	1.2 mL/min[3]	1.0 mL/min[4]	Not Specified	Adjusted for retention time of ~7 min[6]
Detection Wavelength	260 nm[3]	210 nm[4]	220 nm[5]	210 nm[6]
Injection Volume	10 μL[3]	Not Specified	10 μL[5]	20 μL[6]
Column Temperature	Ambient	Not Specified	Not Specified	30°C[6]
Run Time	8 min[3]	Not Specified	~10 min[5]	~14 min[6]

Table 2: Method Validation Parameters for **Scopolamine Butylbromide** Quantification



Parameter	Method 1	Method 2	Method 3	Method 5 (LC- MS/MS)
Linearity Range	20-60 μg/mL[3]	2.0–50.0 μg/mL[4]	1.87 - 104 ng/ μL[5]	0.10-40.00 ng/mL[7]
Mean Recovery (%)	Not Specified	100.10 ± 0.475[4]	Not Specified	69.00%[7]
Precision (%RSD)	< 2.0%[3]	Not Specified	~2% (injection reproducibility)[5]	Within acceptable range[7]
Limit of Detection (LOD)	Not Specified	Not Specified	18 ng/10 μL injection[5]	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified	Not Specified

Experimental Protocols

This section provides a detailed protocol for the quantification of **Scopolamine butylbromide** in a pharmaceutical tablet formulation based on a representative RP-HPLC method.

Objective: To quantify the amount of **Scopolamine butylbromide** in a tablet sample using a validated RP-HPLC method.

Materials and Reagents:

- Scopolamine Butylbromide reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Tablet dosage form containing Scopolamine butylbromide



• 0.45 µm membrane filters

Equipment:

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- X bridge C18 column (4.6mm×150mm, 5µm particle size) or equivalent[3]
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Syringes and syringe filters (0.45 μm)
- Sonicator

Chromatographic Conditions (based on Method 1):

- Mobile Phase: Acetonitrile: Methanol (70:30 v/v)[3]
- Column: X bridge C18 (4.6mm×150mm, 5μm)[3]
- Flow Rate: 1.2 mL/min[3]
- Detection Wavelength: 260 nm[3]
- Injection Volume: 10 μL[3]
- Column Temperature: Ambient
- Run Time: 8 minutes[3]

Procedure:

- 1. Preparation of Mobile Phase:
- Mix 700 mL of Acetonitrile and 300 mL of Methanol.

Methodological & Application



- Degas the mixture using a sonicator for 15 minutes.
- Filter the mobile phase through a 0.45 μm membrane filter.
- 2. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of Scopolamine Butylbromide reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to 10 mL. This gives a stock solution of 1000 μg/mL.
- 3. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 μ g/mL to 60 μ g/mL by diluting with the mobile phase.[3] These will be used to construct the calibration curve.
- 4. Preparation of Sample Solution:
- Weigh and powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Scopolamine butylbromide and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
- 5. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of each working standard solution and the sample solution into the chromatograph.
- Record the peak areas of the chromatograms.
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

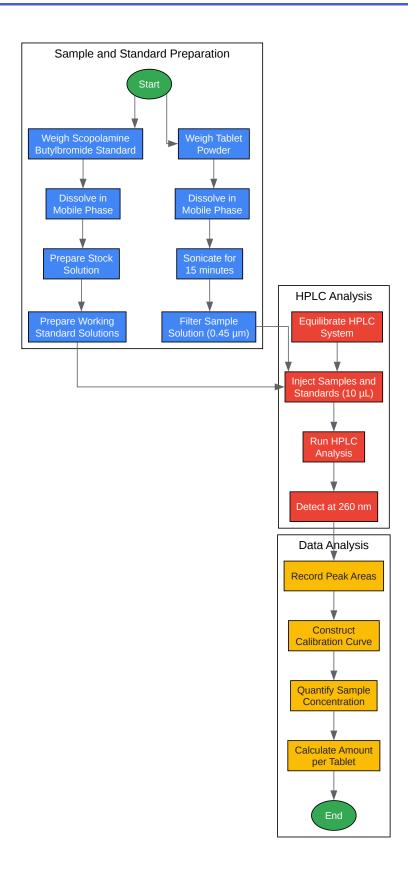


- Determine the concentration of **Scopolamine butylbromide** in the sample solution from the calibration curve using the peak area obtained for the sample.
- Calculate the amount of **Scopolamine butylbromide** per tablet.

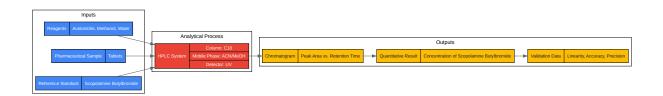
Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of **Scopolamine** butylbromide.









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